Lipophilicity Modulation by 4‑Chlorophenyl Substituent
The 4‑chlorophenyl substituent at position 3 of the 1,2,4‑thiadiazole ring increases lipophilicity compared to the unsubstituted 3‑phenyl analog (CAS 138572‑15‑3). The calculated logP (XlogP) for the 4‑chlorophenyl derivative is 2.6, while the 3‑phenyl analog has a predicted logP of 2.1 . This difference of 0.5 log units corresponds to a approximately 3‑fold increase in octanol‑water partition coefficient, which can significantly enhance passive membrane permeation. The experimental context is in silico prediction using the XlogP algorithm; no head‑to‑head experimental logP data for these two compounds are publicly available. The evidence strength is therefore limited to a cross‑study comparable basis.
| Evidence Dimension | Calculated octanol‑water partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.6 |
| Comparator Or Baseline | 5‑Cyanimino‑4,5‑dihydro‑4‑methyl‑3‑phenyl‑1,2,4‑thiadiazole (CAS 138572‑15‑3): XlogP = 2.1 |
| Quantified Difference | ΔXlogP = 0.5 (approx. 3‑fold increase in predicted partition coefficient) |
| Conditions | In silico XlogP prediction; no experimental validation located |
Why This Matters
For intracellular targets, a logP increase of 0.5 units can markedly improve passive membrane permeation, directly affecting cellular potency and assay reproducibility.
